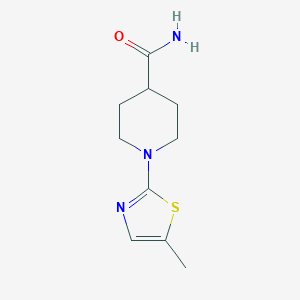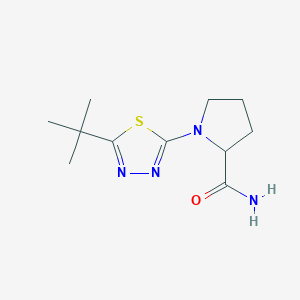![molecular formula C15H21F3N4O B6447860 2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 2640956-59-6](/img/structure/B6447860.png)
2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with a trifluoromethyl group, a pyrrolidine ring, and an oxane (tetrahydropyran) moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate diamine and a carbonyl compound.
Attachment of the Oxane Moiety: The oxane ring is typically introduced via a nucleophilic substitution reaction using a suitable oxane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study the interactions of pyrimidine derivatives with biological macromolecules. Its trifluoromethyl group can enhance binding affinity and specificity in biochemical assays.
Medicine
In medicinal chemistry, 2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine could be investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its trifluoromethyl group can impart unique physical and chemical characteristics to the materials.
作用機序
The mechanism of action of 2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and improving metabolic stability. The pyrimidine ring may participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-target complex.
類似化合物との比較
Similar Compounds
2-methyl-4-aminopyrimidine: Lacks the trifluoromethyl and pyrrolidine groups, resulting in different chemical properties and biological activities.
6-trifluoromethylpyrimidine-4-amine: Similar but lacks the oxane and pyrrolidine moieties, which can affect its reactivity and applications.
N-(pyrrolidin-3-yl)pyrimidin-4-amine: Lacks the trifluoromethyl and oxane groups, leading to different interaction profiles with biological targets.
Uniqueness
The uniqueness of 2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its metabolic stability and binding affinity, while the oxane and pyrrolidine rings provide additional sites for chemical modification and interaction with biological targets.
This detailed overview highlights the multifaceted nature of this compound, showcasing its potential across various scientific disciplines
特性
IUPAC Name |
2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O/c1-10-19-13(15(16,17)18)8-14(20-10)21-11-2-5-22(9-11)12-3-6-23-7-4-12/h8,11-12H,2-7,9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKPVPQTEDTRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2CCN(C2)C3CCOCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine](/img/structure/B6447784.png)
![5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine](/img/structure/B6447790.png)
![3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-4-carbonitrile](/img/structure/B6447793.png)
![5-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine](/img/structure/B6447794.png)
![2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine](/img/structure/B6447806.png)
![5-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6447811.png)
![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6447826.png)
![6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile](/img/structure/B6447833.png)

![6-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B6447847.png)
![2,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B6447868.png)

![2-methyl-3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine](/img/structure/B6447894.png)
![1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B6447902.png)
